molecular formula C18H18N2O4 B11282905 N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide

N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide

Cat. No.: B11282905
M. Wt: 326.3 g/mol
InChI Key: DFHGHJBPFZDDNW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide is a synthetic organic compound characterized by its unique structure, which includes an ethyl-substituted phenyl group, a furan ring, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-2-oxazoline derivative, under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a reaction between an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding dihydrooxazole.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂).

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide
  • N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide
  • N-(4-bromophenyl)-2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide

Uniqueness

N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy]acetamide

InChI

InChI=1S/C18H18N2O4/c1-2-13-5-7-14(8-6-13)19-18(21)12-22-11-15-10-17(24-20-15)16-4-3-9-23-16/h3-10H,2,11-12H2,1H3,(H,19,21)

InChI Key

DFHGHJBPFZDDNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COCC2=NOC(=C2)C3=CC=CO3

Origin of Product

United States

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